molecular formula C26H25N3O4S2 B2647631 N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 361170-70-9

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Cat. No.: B2647631
CAS No.: 361170-70-9
M. Wt: 507.62
InChI Key: LCPSJNGCNZJOAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide). It also contains a benzo[d]thiazol-2-yl group and a 2,6-dimethylmorpholino group. Benzamides and benzo[d]thiazoles are both important structures in medicinal chemistry, often found in biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR, IR, and mass spectroscopy . These techniques can provide information about the types of bonds and functional groups present in the molecule.


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the benzamide, benzo[d]thiazole, and dimethylmorpholino groups. For example, the benzo[d]thiazole could potentially undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Anticonvulsant Potential

Research has demonstrated the synthesis of benzothiazole coupled sulfonamide derivatives, emphasizing their anticonvulsant properties. One study synthesized compounds by condensing 2-(3/4-aminophenyl) benzothiazole with various substituted sulfonyl chlorides, identifying compounds with potent anticonvulsant activity in mice models. The most notable compound displayed significant interactions with nicotinic acetylcholine ion gated receptors, highlighting its potential in treating seizures (Khokra et al., 2019).

Antimicrobial and Anticancer Activities

Compounds containing benzothiazole and sulfonamide moieties have been synthesized and evaluated for antimicrobial, anti-inflammatory, and anticancer activities. These studies have synthesized diverse derivatives, showing promising biological activities due to their structural features. For instance, fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole were explored for their broad pharmacological properties (Patel et al., 2009). Additionally, some benzothiazole derivatives demonstrated significant antiproliferative activities against cancer cell lines, underscoring their potential as anticancer agents (Mert et al., 2014).

Antiviral Properties

Recent studies have also explored the antiviral capabilities of quinazolinone derivatives, showcasing their potential against various respiratory and biodefense viruses. Novel 3-sulphonamido-quinazolin-4(3H)-one derivatives were synthesized and evaluated for their effectiveness against influenza A and other significant viruses, with some compounds showing inhibitory concentrations effective against avian influenza (Selvam et al., 2007).

Electrophysiological Activity

Furthermore, N-substituted-4-(1H-imidazol-1-yl)benzamides, including structures related to the chemical of interest, were investigated for their selective class III electrophysiological activity. These compounds offer insights into developing new therapeutic agents targeting cardiac arrhythmias by modulating ion channels, demonstrating the versatility of this chemical scaffold in addressing diverse health conditions (Morgan et al., 1990).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many benzamide and benzo[d]thiazole derivatives have been studied for their anticancer, antimicrobial, and anti-inflammatory activities .

Future Directions

Future research could involve further exploration of the compound’s biological activity, optimization of its synthesis, and modification of its structure to improve its properties or activity .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O4S2/c1-17-15-29(16-18(2)33-17)35(31,32)22-12-10-19(11-13-22)25(30)27-21-7-5-6-20(14-21)26-28-23-8-3-4-9-24(23)34-26/h3-14,17-18H,15-16H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPSJNGCNZJOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.